

# Reproducibility of published findings on enterostatin's effect on food intake in rats

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Enterostatin (rat)

Cat. No.: B15572480

[Get Quote](#)

## Reproducibility of Enterostatin's Effect on Food Intake in Rats: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings on the effects of enterostatin on food intake in rats. By presenting quantitative data, detailed experimental protocols, and an overview of the proposed signaling pathways, this guide aims to shed light on the reproducibility of these findings and the factors that may influence experimental outcomes.

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has been investigated as a potential regulator of food intake, particularly fat consumption. However, the reproducibility of its effects in rat models has been a subject of scientific inquiry. This guide synthesizes data from various studies to provide a clear and objective comparison of the reported outcomes.

## Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the impact of enterostatin on food intake in rats. These tables highlight the variability in experimental designs and the corresponding differences in observed effects.

Table 1: Studies Reporting a Significant Inhibitory Effect of Enterostatin on Food Intake

| Reference                         | Rat Strain                      | Administration Route                           | Dose                | Diet                                 | Key Findings                                                                                    |
|-----------------------------------|---------------------------------|------------------------------------------------|---------------------|--------------------------------------|-------------------------------------------------------------------------------------------------|
| Okada et al. (1991)               | Osborne-Mendel                  | Intraperitoneal (IP)                           | 100 µg/kg           | High-fat diet                        | Significant reduction in high-fat food intake.                                                  |
| Erlanson-Albertsson et al. (1991) | Sprague-Dawley                  | Intracerebroventricular (ICV)                  | 200 ng              | Choice of high-fat and low-fat diets | Selectively decreased the intake of the high-fat diet by 45%. [1]                               |
| Lin et al. (1997)                 | Osborne-Mendel & Sprague-Dawley | Intracerebroventricular (ICV)                  | 1 nmol              | High-fat diet                        | Reduced intake of a high-fat diet in both strains. [2]                                          |
| Sörhede et al. (1993)             | Sprague-Dawley                  | Intravenous (IV)                               | 38 nmol             | High-fat diet                        | Significant inhibition of high-fat food intake.                                                 |
| Nagase et al. (1997)              | Sprague-Dawley                  | Chronic Intracerebroventricular (ICV) infusion | 0.5 µg/h for 9 days | Choice of high-fat and low-fat diets | Reduced intake of the high-fat diet. [3]                                                        |
| Shargill et al. (1991)            | Not specified                   | Intraperitoneal (IP) & Third Ventricle         | Not specified       | Not specified                        | Reduced food intake when given intraperitoneally and at low doses into the third ventricle. [4] |

---

|                         |                    |                                                              |                   |               |                                                                                          |
|-------------------------|--------------------|--------------------------------------------------------------|-------------------|---------------|------------------------------------------------------------------------------------------|
| Kovacs et al.<br>(2000) | Sprague-<br>Dawley | Near-ceeliac<br>and<br>intracarotid<br>arterial<br>injection | 0.05-13.5<br>nmol | High-fat diet | Immediate,<br>dose-<br>dependent<br>inhibition of<br>food intake.<br><a href="#">[5]</a> |
|-------------------------|--------------------|--------------------------------------------------------------|-------------------|---------------|------------------------------------------------------------------------------------------|

---

Table 2: Studies Reporting No Significant Effect or Conflicting Results of Enterostatin on Food Intake

| Reference                          | Rat Strain                                             | Administration Route          | Dose                   | Diet                         | Key Findings                                                         |
|------------------------------------|--------------------------------------------------------|-------------------------------|------------------------|------------------------------|----------------------------------------------------------------------|
| Sörhede et al. (1993)              | Sprague-Dawley                                         | Intravenous (IV)              | 76 nmol                | High-fat diet                | The inhibitory effect was lost at this higher dose. [6]              |
| Lin et al. (1997)                  | S5B/PI                                                 | Intracerebroventricular (ICV) | 1 nmol                 | High-fat diet                | No effect on high-fat diet intake in this strain.[2]                 |
| Mills et al. (1998)                | Not specified                                          | Peritoneal                    | Not specified          | Optional high-fat mixed food | No effect on the consumption of optional high-fat cookies.[7]        |
| D'Alessio et al. (1995)            | Human subjects (obese men)                             | Intravenous (IV)              | 4 mg and 16 mg         | Test meal                    | No statistically significant effect on food intake.[8]               |
| Westerterp-Plantenga et al. (2002) | Human subjects (with a preference for a high-fat diet) | Oral                          | 3 x 15 mg/d for 4 days | High-fat diet ad libitum     | No effect on food intake, energy expenditure, or body weight.[9][10] |
| D'Urso et al. (2006)               | Enterostatin-deficient mice                            | -                             | -                      | Low-fat and high-fat diets   | Enterostatin is not critically required to regulate food             |

intake or  
growth.[\[11\]](#)

---

## Experimental Protocols

The methodologies employed in these studies vary significantly, which may contribute to the diverse outcomes. Key experimental variables include:

- Rat Strain: Different rat strains, such as the obesity-prone Osborne-Mendel and the obesity-resistant S5B/PI rats, have shown different sensitivities to enterostatin.[\[2\]](#)
- Route of Administration: The method of enterostatin delivery, whether peripheral (intraperitoneal, intravenous) or central (intracerebroventricular), can influence its access to target sites and subsequent effects.[\[4\]](#)[\[5\]](#)[\[12\]](#)
- Dosage: A dose-dependent effect has been observed, with some studies indicating that higher doses may not produce the same inhibitory effect as lower doses.[\[6\]](#)[\[4\]](#)
- Diet Composition and Presentation: The effect of enterostatin appears to be most pronounced in rats maintained on a high-fat diet.[\[13\]](#) Furthermore, its effectiveness may be diminished when palatable, optional foods are offered in addition to a standard diet.[\[7\]](#)

## Proposed Signaling Pathways and Experimental Workflows

The proposed mechanisms of action for enterostatin involve both peripheral and central pathways. Peripherally, it is thought to act via vagal afferent signals to the hypothalamus.[\[12\]](#) [\[14\]](#) Centrally, its effects may be mediated through serotonergic and opioidergic systems.[\[12\]](#) [\[14\]](#) It has also been suggested that enterostatin interacts with the  $\beta$ -subunit of F1-ATPase.[\[8\]](#) [\[15\]](#)

Below are diagrams illustrating the proposed signaling pathway of enterostatin and a general experimental workflow for studying its effects on food intake.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of enterostatin's effect on food intake.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying enterostatin's effects.

## Conclusion

The reproducibility of enterostatin's effect on food intake in rats appears to be influenced by a multitude of factors, including the genetic background of the animals, the experimental conditions, and the specific methodologies employed. While a body of evidence supports its role in selectively reducing fat intake, particularly when administered centrally in rats accustomed to a high-fat diet, other studies present conflicting or null findings. These discrepancies highlight the critical importance of standardized and well-controlled experimental designs in neuropharmacological and metabolic research. For drug development professionals, the variability in response suggests that the therapeutic potential of enterostatin may be contingent on specific patient populations or dietary contexts. Future research should aim to systematically investigate the key variables identified in this guide to delineate the precise conditions under which enterostatin exerts its anorectic effects.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons of the effects of enterostatin on food intake and gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic ICV enterostatin preferentially reduced fat intake and lowered body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterostatin suppresses food intake following injection into the third ventricle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enterostatin suppresses food intake in rats after near-celiac and intracarotid arterial injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enterostatin: a gut-brain peptide regulating fat intake in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of enterostatin on consumption of optional foods in non-food-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. The effects of enterostatin intake on food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of enterostatin intake on food intake and energy expenditure | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Enterostatin--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enterostatin [diabetesobesity.org.uk]
- 14. Enterostatin - Wikipedia [en.wikipedia.org]
- 15. Enterostatin and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of published findings on enterostatin's effect on food intake in rats]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15572480#reproducibility-of-published-findings-on-enterostatin-s-effect-on-food-intake-in-rats>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

